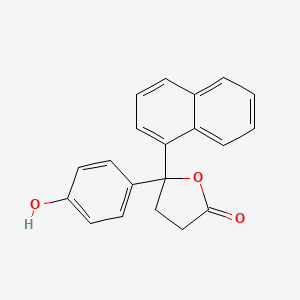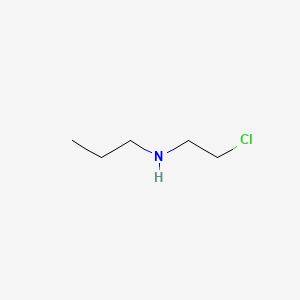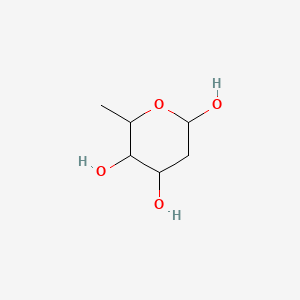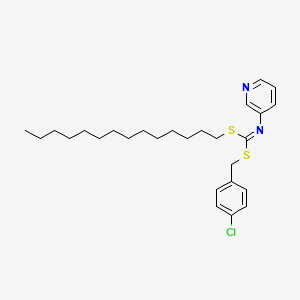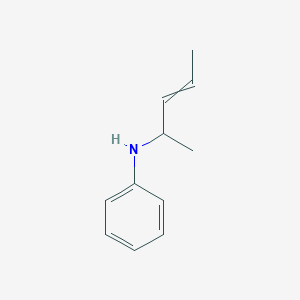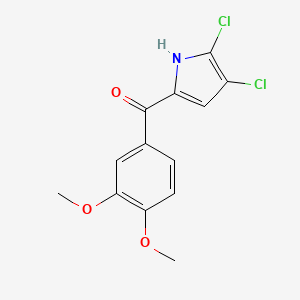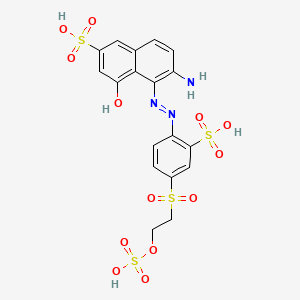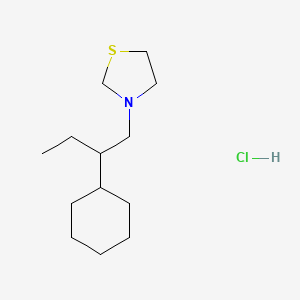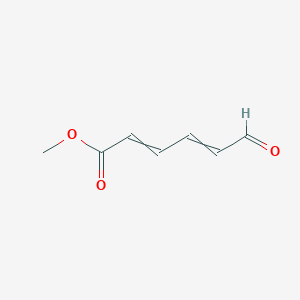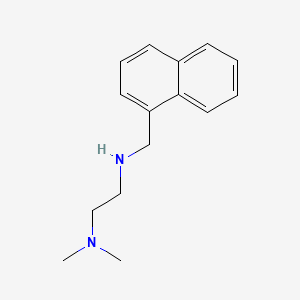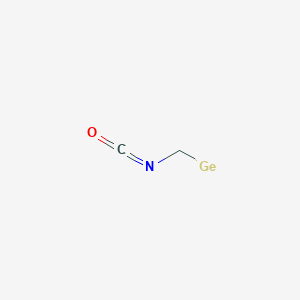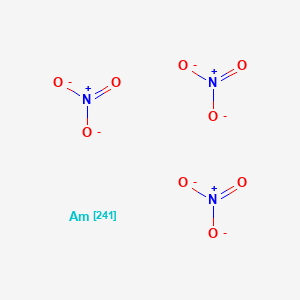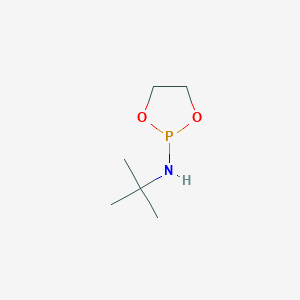
N-tert-Butyl-1,3,2-dioxaphospholan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-1,3,2-dioxaphospholan-2-amine is an organic compound that features a unique structure with a phosphorus atom bonded to an amine group and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1,3,2-dioxaphospholan-2-amine typically involves the reaction of tert-butylamine with a suitable phosphorus-containing precursor. One common method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature . This method provides a high yield and is efficient for producing the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-1,3,2-dioxaphospholan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound 2-oxide.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: The major product formed is this compound 2-oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
N-tert-Butyl-1,3,2-dioxaphospholan-2-amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-1,3,2-dioxaphospholan-2-amine involves its interaction with molecular targets through its amine and phosphorus groups. These interactions can lead to the formation of stable complexes or the modification of biological molecules. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-tert-Butyl-1,3,2-dioxaphospholan-2-amine is unique due to its specific combination of a tert-butyl group and a phosphorus-containing ring structure. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
51439-10-2 |
|---|---|
Fórmula molecular |
C6H14NO2P |
Peso molecular |
163.15 g/mol |
Nombre IUPAC |
N-tert-butyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C6H14NO2P/c1-6(2,3)7-10-8-4-5-9-10/h7H,4-5H2,1-3H3 |
Clave InChI |
YLFJUGYTWQTCCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NP1OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


